molecular formula C9H11F2N3O3 B6633398 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid

2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No. B6633398
M. Wt: 247.20 g/mol
InChI Key: RGBUOOYNJWRHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has since been used in various clinical trials and studies.

Mechanism of Action

2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the activity of COX enzymes, 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are involved in the development of Alzheimer's disease. 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid in lab experiments is that it is a well-characterized drug with known pharmacokinetics and pharmacodynamics. Additionally, 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has been shown to have potent anti-inflammatory and anti-cancer effects, making it a useful tool for studying these conditions. However, one limitation of using 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid. One area of research could be the development of more potent and selective COX inhibitors based on the structure of 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid. Additionally, further studies could be conducted to investigate the potential use of 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid in treating other conditions, such as chronic pain and inflammatory bowel disease. Finally, more research could be conducted to investigate the mechanism of action of 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid and its effects on various signaling pathways.

Synthesis Methods

2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid can be synthesized through a multi-step process. The first step involves the reaction of 2,4-difluorobenzoyl chloride with 2-amino-4-methylpyrimidine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2,4-difluorobenzamido)-4-methylpyrimidine. The second step involves the reaction of the obtained compound with 3-chloropropane-1,2-diol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid.

Scientific Research Applications

2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has been used in various scientific research applications. It has been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has been studied for its potential use in treating pain and inflammation associated with osteoarthritis and rheumatoid arthritis.

properties

IUPAC Name

2-[(2,2-difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O3/c1-5-6(7(16)17)2-12-8(14-5)13-3-9(10,11)4-15/h2,15H,3-4H2,1H3,(H,16,17)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBUOOYNJWRHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid

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